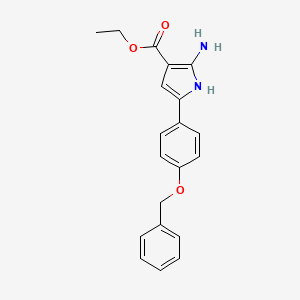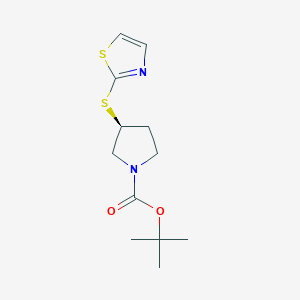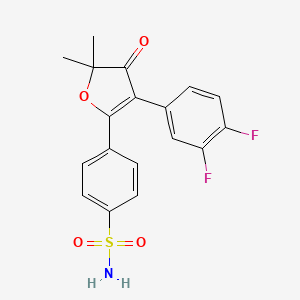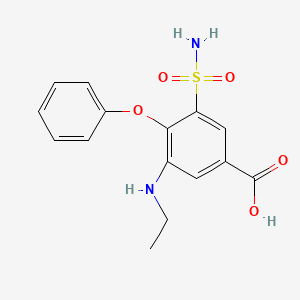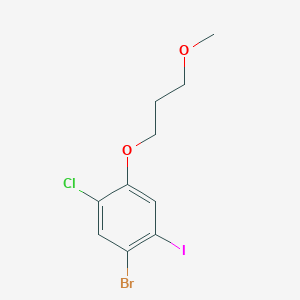
1-Bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene is an aromatic compound characterized by the presence of bromine, chlorine, and iodine substituents on a benzene ring, along with a 3-methoxypropoxy group. This compound is of interest due to its unique structure, which allows for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene typically involves multi-step reactions starting from a benzene derivative. The process may include:
Halogenation: Introduction of bromine, chlorine, and iodine atoms onto the benzene ring through electrophilic aromatic substitution reactions.
Etherification: Attachment of the 3-methoxypropoxy group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, iodine) can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like bromine, chlorine, or iodine in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions may produce various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene depends on its specific application
Electrophilic Substitution: The halogen atoms can act as electrophiles, facilitating reactions with nucleophiles.
Coupling Reactions: The compound can form new carbon-carbon bonds through palladium-catalyzed coupling reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-2-chloro-4-iodo-5-methylbenzene
- 1-Bromo-4-iodobenzene
- 2-Bromoiodobenzene
- 3-Bromoiodobenzene
Uniqueness
1-Bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene is unique due to the presence of multiple halogen atoms and a 3-methoxypropoxy group, which allows for diverse chemical reactivity and potential applications. The combination of these substituents provides a distinct set of properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H11BrClIO2 |
|---|---|
Peso molecular |
405.45 g/mol |
Nombre IUPAC |
1-bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene |
InChI |
InChI=1S/C10H11BrClIO2/c1-14-3-2-4-15-10-6-9(13)7(11)5-8(10)12/h5-6H,2-4H2,1H3 |
Clave InChI |
OPRRKGDYNJZJLD-UHFFFAOYSA-N |
SMILES canónico |
COCCCOC1=CC(=C(C=C1Cl)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


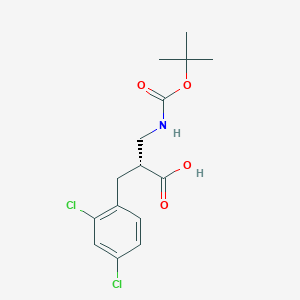
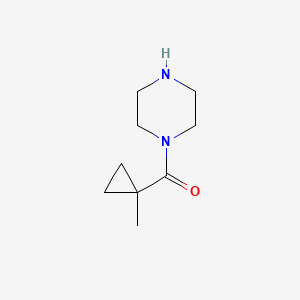

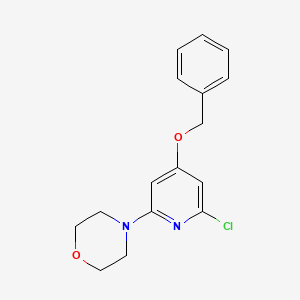


![Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester](/img/structure/B13981307.png)
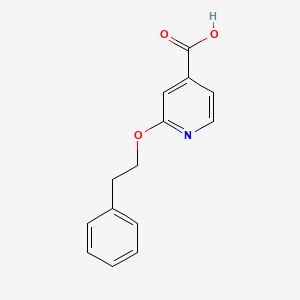
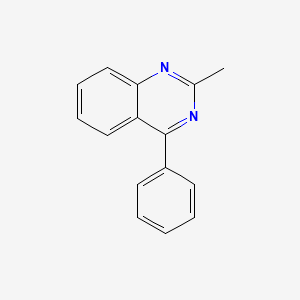
![2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B13981325.png)
